molecular formula C6H12N2O B3407776 2-Methylprolinamide CAS No. 848488-83-5

2-Methylprolinamide

Cat. No. B3407776
CAS RN: 848488-83-5
M. Wt: 128.17 g/mol
InChI Key: KYJNYMVMZKFIKI-UHFFFAOYSA-N
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Description

“2-Methylprolinamide” is also known as “N-Methylprolinamide”. It has a molecular formula of C6H12N2O and an average mass of 128.172 Da . It is a derivative of proline, an α-amino acid that is used in the biosynthesis of proteins .


Synthesis Analysis

The synthesis of “2-Methylprolinamide” or “N-Methylprolinamide” can be achieved through a biocatalytic one-pot transformation of acids into amides . This process involves the amidation of unprotected L-proline with ammonia in an organic solvent . For instance, at

Scientific Research Applications

Biocatalytic Amidation

2-Methylprolinamide plays a significant role in the biocatalytic amidation of L-proline . The process involves the transformation of acids into amides without substrate activation, which is a highly desirable but challenging reaction . The amidation of α-amino acids generally requires protection strategies for the amino functionality . In this context, 2-Methylprolinamide is used in the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .

Enzyme Engineering

The compound is also used in enzyme engineering. For instance, high L-prolinamide concentrations were obtained through comprehensive reaction, solvent, and enzyme engineering . An immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C were used to achieve 80% conversion at 145 mM substrate concentration .

Drug Synthesis

2-Methylprolinamide serves as a key intermediate in drug synthesis .

Protein Hydrolysis

In protein hydrolysis, 2-Methylprolinamide is used to measure aminopeptidase, carboxypeptidase, dipeptidyl peptidase, and endopeptidase activities . An automated photometric analyzer was equipped with 32 synthetic and natural substrates to measure these activities .

Evaluation of Technical Enzyme Preparations (TEPs)

The compound is used in the evaluation of TEPs. The so-called “activity fingerprints” (AFPs) deliver detailed information about the substrate spectra and peptidase side activities . Based on their AFPs, particular TEPs were selected for lupine protein hydrolysis .

Biotechnological Applications

Some L-amidases, which are used in the production of amino acids, have found other biotechnological applications . These L-amidases further increase their potential and economic interest .

properties

IUPAC Name

2-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNYMVMZKFIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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